Product packaging for Cyclohexyl 3-methoxybenzoate(Cat. No.:)

Cyclohexyl 3-methoxybenzoate

Cat. No.: B309841
M. Wt: 234.29 g/mol
InChI Key: WVZFRANMBKOKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 3-methoxybenzoate is a synthetic chemical compound offered as a high-purity reference standard for research and development purposes. Compounds within this structural family, such as various cyclohexyl benzoate derivatives, are frequently utilized in material science, particularly in the development of advanced organic materials and liquid crystal displays (LCDs) as monomeric building blocks . Researchers also employ structurally similar compounds—featuring cyclohexyl and methoxybenzene groups—in pharmaco-toxicological studies to investigate their effects on behavior, sensorimotor responses, and cardiorespiratory function in preclinical models . The precise mechanism of action for this compound is compound-specific and requires further investigation. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O3 B309841 Cyclohexyl 3-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

cyclohexyl 3-methoxybenzoate

InChI

InChI=1S/C14H18O3/c1-16-13-9-5-6-11(10-13)14(15)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3

InChI Key

WVZFRANMBKOKNR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OC2CCCCC2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2CCCCC2

Origin of Product

United States

Synthetic Methodologies for Cyclohexyl 3 Methoxybenzoate

Classical Esterification Routes for Aromatic Carboxylic Acids and Alcohols

The most traditional and widely employed methods for synthesizing esters like cyclohexyl 3-methoxybenzoate involve the direct reaction of a carboxylic acid with an alcohol. These methods are well-established and offer reliable pathways to the target molecule.

Fischer Esterification Protocols and Acid Catalysis

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water. numberanalytics.comnumberanalytics.com In the case of this compound, this involves the reaction of 3-methoxybenzoic acid with cyclohexanol (B46403).

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use an excess of one of the reactants (typically the less expensive one) or to remove the water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.commdpi.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, which increases the electrophilicity of the carbonyl carbon. numberanalytics.com The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfer and elimination of a water molecule yield the final ester. numberanalytics.commasterorganicchemistry.com

Reactant 1Reactant 2CatalystKey ConditionsProduct
3-Methoxybenzoic AcidCyclohexanolSulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Reflux with water removalThis compound

This table represents a typical Fischer esterification setup for the synthesis of this compound.

One study demonstrated the use of a zwitterionic organocatalyst, 4-(phenylamino)benzenesulfonic acid, for the esterification of benzoic acid with cyclohexanol in toluene (B28343) at 90°C, suggesting a potential alternative to traditional strong acid catalysts for similar systems. google.com

Acyl Halide and Carboxylic Anhydride (B1165640) Approaches

To circumvent the equilibrium limitations of Fischer esterification, more reactive derivatives of the carboxylic acid, such as acyl chlorides or anhydrides, can be employed. The reaction of an acyl chloride with an alcohol is generally rapid and irreversible, proceeding to high yields. For the synthesis of this compound, 3-methoxybenzoyl chloride would be reacted with cyclohexanol.

This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. pressbooks.pub The reaction of cyclohexanol with benzoyl chloride is noted as a preferred method for preparing the analogous cyclohexyl benzoate (B1203000), highlighting the efficacy of this approach. pressbooks.pub

Similarly, carboxylic anhydrides can react with alcohols to form esters. This method produces a carboxylic acid as a byproduct instead of HCl. While generally less reactive than acyl chlorides, they offer a milder alternative.

Reactant 1Reactant 2Stoichiometric ByproductKey ConditionsProduct
3-Methoxybenzoyl ChlorideCyclohexanolHydrogen Chloride (HCl)Presence of a base (e.g., pyridine)This compound
3-Methoxybenzoic AnhydrideCyclohexanol3-Methoxybenzoic AcidOften requires heatingThis compound

This table outlines the reactants and conditions for the synthesis of this compound using acyl halide and anhydride methods.

Dehydrating Agent-Mediated Esterification (e.g., Carbodiimide (B86325) Coupling)

Carbodiimide-mediated coupling reactions provide another powerful method for ester synthesis, particularly for sensitive substrates, as they proceed under mild conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used as dehydrating agents.

In this process, the carboxylic acid (3-methoxybenzoic acid) adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol (cyclohexanol) to furnish the desired ester. A common byproduct of this reaction is a urea (B33335) derivative (dicyclohexylurea, DCU, in the case of DCC), which is often insoluble in common organic solvents and can be removed by filtration. chemspider.com To improve reaction rates and suppress side reactions, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added. chemspider.com

A general procedure involves mixing the carboxylic acid, alcohol, and DMAP in a suitable solvent, followed by the addition of DCC at a low temperature (e.g., 0 °C) and allowing the reaction to proceed to completion. chemspider.com

Advanced Catalytic Strategies for Ester Bond Formation

In recent years, significant progress has been made in developing more efficient and selective catalytic systems for ester synthesis, moving beyond classical methods. These advanced strategies often offer advantages in terms of atom economy, milder reaction conditions, and functional group tolerance.

Transition-Metal-Catalyzed Esterification and Hydroesterification

Transition-metal catalysis has emerged as a powerful tool for forming C-O bonds in ester synthesis. acs.org These methods often proceed through different mechanistic pathways than classical esterifications, such as C-H activation or cross-coupling reactions.

For instance, palladium-catalyzed alkoxycarbonylation of C(sp²)–H bonds and nickel-catalyzed esterification of carboxylic acids with aryl halides are modern approaches to ester synthesis. acs.orgresearchgate.net While a direct application to this compound is not explicitly detailed in the literature, the principles of these reactions are applicable. A hypothetical transition-metal-catalyzed synthesis could involve the coupling of a 3-methoxyphenyl (B12655295) derivative with a cyclohexyl-containing coupling partner or vice-versa, mediated by a suitable metal catalyst and ligands.

Recent research has also explored the merger of paired electrolysis and nickel catalysis for the esterification of carboxylic acids with aryl halides, offering a method that can proceed at room temperature. researchgate.net Another innovative approach involves the nickel/photoredox-catalyzed formal cross-coupling of aryl carboxylic acids and alkyl alcohols, representing an orthogonal strategy to traditional esterification. acs.org

Organocatalytic Systems for Ester Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern organic synthesis. In the context of esterification, various organocatalytic systems have been developed that avoid the use of potentially toxic or sensitive metal catalysts.

As mentioned, a patent describes the use of zwitterionic compounds, such as 4-(phenylamino)benzenesulfonic acid, as recyclable catalysts for the esterification of benzoic acid and cyclohexanol. google.com These catalysts are effective under relatively mild conditions and offer the advantage of easier separation and reuse.

Furthermore, certain organocatalysts can be used in conjunction with other reagents. For example, 4-methoxybenzoic acid has been employed as an acidic co-catalyst in organocatalytic asymmetric cycloaddition reactions, demonstrating the role of benzoic acid derivatives in promoting specific chemical transformations. rsc.org While not a direct esterification catalyst in this context, it highlights the diverse applications of such molecules in modern catalysis.

Selective Functionalization and Derivatization Strategies

The synthesis of this compound can be achieved through strategic functionalization and derivatization of precursor molecules. These methods allow for the precise construction of the target molecule by selectively introducing the necessary functional groups.

In the context of synthesizing this compound, a key strategy involves the regioselective esterification of a polyfunctionalized precursor. A logical precursor is 3-hydroxybenzoic acid. This approach requires the selective reaction of the carboxylic acid group in the presence of the phenolic hydroxyl group.

Standard Fischer-Speier esterification conditions, which involve reacting the carboxylic acid with an excess of the alcohol (cyclohexanol in this case) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, can be employed. operachem.commasterorganicchemistry.com The higher reactivity of the carboxylic acid towards esterification compared to the phenolic hydroxyl group under these conditions allows for a degree of regioselectivity. The reaction is typically conducted under reflux with removal of water to drive the equilibrium towards the ester product. operachem.com

Alternatively, methods have been developed for the chemoselective alkylation of phenolic hydroxyl groups in the presence of carboxylic acids. researchgate.net While this is the reverse of what is needed for the direct esterification of 3-hydroxybenzoic acid, it highlights the ability to differentiate between these two functional groups. For the desired esterification, protecting the phenolic hydroxyl group of 3-hydroxybenzoic acid, for example, as a methoxymethyl ether, would allow for the subsequent esterification of the carboxylic acid. google.com The protecting group can then be removed to yield cyclohexyl 3-hydroxybenzoate, which would then require methylation of the hydroxyl group.

A more direct approach involves the use of milder esterification conditions that favor the reaction at the carboxylic acid. The use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a common method for esterification under mild conditions, which could potentially favor the esterification of the carboxylic acid over the phenol (B47542).

The methoxy (B1213986) group on the benzene (B151609) ring is a key feature of this compound. Its introduction can be achieved through the methylation of a precursor containing a hydroxyl group at the 3-position, such as methyl 3-hydroxybenzoate or cyclohexyl 3-hydroxybenzoate.

A common and effective method for the O-methylation of phenols is the Williamson ether synthesis. researchgate.net This involves deprotonating the phenolic hydroxyl group with a base, such as potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate (B86663) or methyl iodide. sci-hub.sewikipedia.org This reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). rsc.org

Phase transfer catalysis (PTC) can also be employed to facilitate the methylation of phenols. sci-hub.se Using a phase transfer catalyst like tetrabutylammonium (B224687) bromide allows the reaction to occur between reactants in different phases (e.g., a solid base and an organic solution of the phenol and methylating agent). sci-hub.se

Another approach is the use of diazomethane, which can methylate carboxylic acids and phenols. However, due to its toxicity and explosive nature, it is generally used on a small laboratory scale.

The choice of methylation technique can be influenced by the specific substrate and the desired reaction conditions. For instance, in the synthesis of bosutinib, a related compound, the alkylation of a hydroxybenzoate derivative was a key step. mdpi.com

By combining these selective functionalization strategies, one can devise a synthetic route to this compound. For example, one could start with the regioselective esterification of 3-hydroxybenzoic acid with cyclohexanol, followed by the methylation of the resulting cyclohexyl 3-hydroxybenzoate.

Regioselective Esterification of Polyfunctionalized Precursors

Optimization of Reaction Parameters for Yield, Purity, and Atom Economy

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while also considering the principles of atom economy. The key parameters that influence the outcome of the esterification reaction are temperature, solvent, and the choice and concentration of the catalyst.

The synthesis of esters, including this compound, is significantly affected by reaction conditions. The interplay between temperature, solvent, and catalyst is critical in achieving high conversion and selectivity.

Temperature: Esterification reactions are typically reversible and often endothermic, meaning that an increase in temperature generally leads to a higher reaction rate and can shift the equilibrium towards the products, thus increasing the conversion. frontiersin.org For instance, in the esterification of glycerol (B35011) with oleic acid, the conversion increased with temperature. frontiersin.org However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or decomposition of the reactants or products, which can decrease the selectivity and yield. google.comnumberanalytics.com The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing unwanted side reactions. google.com

Solvent: The choice of solvent can influence the reaction rate and equilibrium position. In Fischer esterification, an excess of the alcohol reactant (cyclohexanol in this case) can serve as the solvent, which helps to drive the reaction forward. operachem.com Alternatively, a non-polar solvent like toluene can be used in conjunction with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby shifting the equilibrium towards the ester product. operachem.commasterorganicchemistry.com The polarity of the solvent can also affect the solubility of the reactants and catalyst, which in turn influences the reaction rate. In some cases, solvent-free conditions can be employed, which is advantageous from a green chemistry perspective. ijstr.org

Catalyst: Acid catalysts are commonly used for esterification. Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective but can sometimes lead to charring or other side reactions. operachem.com Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) or modified clays, offer advantages in terms of easier separation from the reaction mixture and potential for recycling. ijstr.orgrsc.org The concentration of the catalyst is also an important variable; increasing the catalyst concentration generally increases the reaction rate up to a certain point, beyond which it may not lead to further improvement and could increase the likelihood of side reactions. frontiersin.org The acidity of the catalyst can also play a role in its effectiveness. frontiersin.org

The following table summarizes the general influence of these parameters on esterification reactions:

ParameterEffect on ReactionConsiderations
Temperature Increases reaction rate and can increase equilibrium conversion.High temperatures can cause side reactions and decomposition. google.comnumberanalytics.com
Solvent Can shift equilibrium (e.g., by removing water) and affect solubility.Choice of solvent impacts separation and environmental footprint.
Catalyst Increases the rate at which equilibrium is reached.Catalyst type and concentration affect selectivity and ease of purification. frontiersin.org

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined to maximize yield, purity, and atom economy.

Kinetic studies are fundamental to understanding and optimizing esterification reactions like the synthesis of this compound. These studies provide quantitative data on how factors such as temperature, reactant concentrations, and catalyst loading affect the reaction rate. researchgate.net This information is crucial for reactor design, process control, and maximizing product yield in a given timeframe.

The Fischer esterification is a classic example of a reversible reaction, and its kinetics are well-studied. The reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst typically follows a multi-step mechanism. acs.org Kinetic models are developed based on these mechanisms to describe the reaction progress over time. For example, a pseudo-homogeneous model has been used to fit experimental data for the synthesis of butyl acetate. researchgate.net

Several key findings from kinetic studies of esterification include:

Reaction Order: The reaction order with respect to the reactants and catalyst can be determined experimentally. This information is essential for writing the rate law that describes the reaction.

Rate Constants: By fitting experimental data to a kinetic model, the rate constants for the forward and reverse reactions can be determined. acs.org These constants are temperature-dependent and are often described by the Arrhenius equation.

Activation Energy: The activation energy (Ea) is a measure of the energy barrier that must be overcome for the reaction to occur. It can be calculated from the temperature dependence of the rate constant. researchgate.net For the esterification of cyclohexene (B86901) with acetic acid, the apparent activation energy was found to be 60.0 kJ mol⁻¹. rsc.org

Equilibrium Constant: The ratio of the forward and reverse rate constants gives the equilibrium constant (Keq), which indicates the extent to which the reaction will proceed towards products at equilibrium.

A study on the sulfuric acid-catalyzed esterification of a dicarboxylic acid in methanol (B129727) showed that the reaction was essentially complete within 3 hours at 65 °C. acs.org Kinetic analysis can also be used as a tool for optimizing reaction conditions. For instance, a kinetic analysis of a zirconium-catalyzed esterification helped in understanding the role of the catalyst and the effect of reaction parameters like temperature and reactant concentrations. acs.org

The following table presents hypothetical kinetic data for a generic esterification reaction to illustrate the type of information obtained from such studies:

Temperature (°C)Initial Rate (mol L⁻¹ min⁻¹)Rate Constant (k) (L mol⁻¹ min⁻¹)
500.050.10
600.120.24
700.250.50

By conducting similar kinetic experiments for the synthesis of this compound, a comprehensive understanding of the reaction dynamics can be achieved, enabling the optimization of the process for industrial-scale production.

Temperature, Solvent, and Catalyst Influence

Considerations for Scalable Synthesis and Industrial Chemical Processes

The industrial production of this compound is primarily governed by principles of efficiency, cost-effectiveness, atom economy, and process safety. The synthesis strategy chosen for large-scale manufacturing must utilize readily available starting materials and allow for straightforward purification and high yields. The most prevalent and economically viable method for producing simple esters like this compound on an industrial scale is Fischer-Speier esterification.

The core reaction involves the acid-catalyzed esterification of 3-methoxybenzoic acid with cyclohexanol. To achieve high conversion rates necessary for industrial processes, the chemical equilibrium must be shifted towards the product side. A common industrial strategy is to use an excess of one of the reactants, typically the less expensive one, which in this case is often cyclohexanol.

A critical consideration for scalability is the removal of water as it is formed during the reaction. googleapis.com In a laboratory setting, this might be achieved with a simple drying agent, but on an industrial scale, azeotropic distillation is the preferred method. googleapis.com This is often accomplished by using a solvent such as toluene, which forms an azeotrope with water, in conjunction with a Dean-Stark apparatus to continuously remove the water from the reaction mixture, thereby driving the reaction to completion. googleapis.comgoogle.com

The choice of catalyst is also crucial. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions or be difficult to handle and neutralize on a large scale. googleapis.comgoogle.com Solid acid catalysts or milder catalysts like p-toluenesulfonic acid are often employed in industrial settings as they can be more selective and easier to remove from the reaction mixture. googleapis.com

Post-reaction processing involves several key steps. The acidic catalyst must first be neutralized, typically with an aqueous basic solution. The organic phase is then washed to remove any remaining salts and impurities. googleapis.com Final purification of the crude ester is generally achieved through vacuum distillation, which separates the higher-boiling point ester from any unreacted starting materials and by-products. googleapis.com The optimization of these steps is paramount to achieving the high purity required for commercial applications while minimizing waste and production time.

The table below outlines the typical parameters for the scalable synthesis of this compound via Fischer esterification.

Table 1: Process Parameters for Scalable Fischer Esterification

ParameterDescriptionIndustrial RelevanceSource
Reactants 3-methoxybenzoic acid, CyclohexanolBoth are commercially available bulk chemicals, making the process economically feasible. googleapis.comgoogle.com
Catalyst Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA)p-TSA is often preferred for its milder nature and easier handling on a large scale compared to concentrated sulfuric acid. googleapis.comgoogle.comgoogle.com
Solvent Toluene or excess CyclohexanolToluene is used to facilitate azeotropic removal of water. Using excess cyclohexanol can also serve as the solvent and drive the reaction equilibrium. googleapis.comgoogle.com
Water Removal Azeotropic distillation (e.g., with a Dean-Stark trap)Essential for driving the reversible reaction to completion and achieving high yields in a batch process. googleapis.com
Temperature Reflux temperature of the solvent (e.g., Toluene at ~110-115°C)Ensures a sufficient reaction rate without causing significant thermal degradation of reactants or products. googleapis.comgoogle.com
Purification Neutralization, washing, and vacuum distillationStandard, well-established chemical engineering unit operations for purifying high-boiling point liquid products. googleapis.com

While Fischer esterification is the workhorse method, other synthetic strategies could be considered, though they are often less economically viable for bulk production. For instance, the reaction of 3-methoxybenzoyl chloride with cyclohexanol would be a rapid and high-yielding alternative. However, the preparation of the acyl chloride from the carboxylic acid requires reagents like thionyl chloride or oxalyl chloride, adding steps, cost, and generating more hazardous waste, making it less attractive for large-scale industrial synthesis.

Another potential route involves the hydrogenation of a precursor like methyl 3-methoxybenzoate to produce methyl 3-methoxycyclohexanecarboxylate. rsc.org This could then potentially undergo transesterification with cyclohexanol. This multi-step process, involving high-pressure hydrogenation, is significantly more complex and costly than direct esterification.

The table below provides a comparative overview of potential synthetic routes from an industrial perspective.

Table 2: Comparison of Synthetic Routes for Industrial Production

Synthetic RouteAdvantagesDisadvantagesIndustrial ViabilitySource
Fischer Esterification Uses inexpensive, readily available starting materials. Well-established and scalable technology.Reversible reaction requiring water removal for high yields.High googleapis.comgoogle.com
Acyl Chloride Route High yield, fast, and irreversible reaction.Requires an extra step to synthesize the acyl chloride. Generates corrosive HCl byproduct. Higher cost.Moderate (Typically for smaller scale, higher value products)
Hydrogenation & Transesterification Starts from a different set of precursors.Multi-step, requires specialized high-pressure hydrogenation equipment. Potentially low overall yield and high cost.Low rsc.org

Spectroscopic Characterization and Structural Elucidation of Cyclohexyl 3 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, enables a complete assignment of the molecular structure of Cyclohexyl 3-methoxybenzoate.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment, connectivity, and number of different types of protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the 3-methoxybenzoate moiety, the protons of the cyclohexyl ring, and the protons of the methoxy (B1213986) group.

The aromatic region is expected to show a complex pattern for the four protons on the substituted benzene (B151609) ring. Based on data from similar compounds like ethyl 3-methoxybenzoate, the proton signals can be predicted. rsc.org The proton at the C2 position, being ortho to both the ester and methoxy groups, would appear as a distinct signal. The proton at C6, ortho to the ester group, and the proton at C4, ortho to the methoxy group, will also have characteristic shifts, along with the proton at C5.

The cyclohexyl group presents a prominent, broad multiplet for its 11 protons. The single proton on the carbon atom directly bonded to the ester oxygen (C1' of the cyclohexyl ring) is the most deshielded of this group and is expected to appear as a multiplet further downfield than the other cyclohexyl protons. The remaining 10 protons on the cyclohexyl ring will appear as a complex, overlapping multiplet in the upfield region of the spectrum. sci-hub.sespectrabase.com

A sharp singlet, integrating to three protons, is characteristic of the methoxy (–OCH₃) group. Its chemical shift is typically found in the range of 3.8 ppm. vulcanchem.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (H2, H4, H5, H6)7.0 - 7.7Multiplet (m)4H
Cyclohexyl H (CH-O)4.8 - 5.0Multiplet (m)1H
Methoxy H (OCH₃)~ 3.8Singlet (s)3H
Cyclohexyl H (other CH₂)1.2 - 2.0Multiplet (m)10H

Note: Predicted values are based on analyses of similar compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the cyclohexyl carbons, and the methoxy carbon.

The carbonyl carbon (C=O) of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. unimi.it The six aromatic carbons will produce signals in the aromatic region (approx. 110-160 ppm). The carbon attached to the methoxy group (C3) and the carbon attached to the ester group (C1) will have distinct chemical shifts due to the electronic effects of these substituents. Data from related compounds like cyclohexyl 4-methoxybenzoate (B1229959) can be used for comparison. scielo.br

The cyclohexyl group will show signals for its distinct carbons. The carbon atom bonded to the ester oxygen (C1') is the most downfield of this group, typically appearing around 73 ppm, as seen in cyclohexyl acetate. nih.gov The other carbons of the cyclohexyl ring will appear further upfield. researchgate.net The methoxy carbon (–OCH₃) will give rise to a signal around 55 ppm. iucr.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 167
Aromatic C (C1, C3)131, 159
Aromatic C (C2, C4, C5, C6)114 - 130
Cyclohexyl C (C-O)72 - 75
Methoxy C (OCH₃)~ 55
Cyclohexyl C (other CH₂)23 - 32

Note: Predicted values are based on analyses of similar compounds and general principles of NMR spectroscopy. unimi.itscielo.brnih.goviucr.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be instrumental in tracing the connectivity of the protons within the cyclohexyl ring and confirming the coupling relationships between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sci-hub.se This technique allows for the definitive assignment of the ¹H signals to their corresponding ¹³C signals in the cyclohexyl and aromatic moieties, as well as assigning the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds). This is crucial for establishing the connectivity between the different parts of the molecule. Key correlations would include the coupling from the cyclohexyl C1'-H to the ester carbonyl carbon (C=O), and correlations from the aromatic protons (e.g., H2 and H6) to the carbonyl carbon. Another important HMBC correlation would be between the methoxy protons and the C3 aromatic carbon.

Together, these 2D NMR techniques provide a detailed and robust elucidation of the molecular structure of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. For aromatic esters, this peak typically appears in the region of 1730–1715 cm⁻¹. vulcanchem.com The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to a saturated ester. rasayanjournal.co.in

In addition to the C=O stretch, the ester linkage is characterized by two strong C–O stretching vibrations. These typically appear in the fingerprint region of the spectrum, between 1300 cm⁻¹ and 1000 cm⁻¹. One of these bands corresponds to the C(=O)–O stretch, and the other to the O–C (cyclohexyl) stretch.

The presence of both aromatic and aliphatic components in the molecule gives rise to several other characteristic absorption bands.

Aromatic Moieties: The aromatic ring exhibits C–H stretching vibrations just above 3000 cm⁻¹. Additionally, C=C stretching vibrations within the aromatic ring typically produce a series of medium to weak absorptions in the 1600–1450 cm⁻¹ range.

Aliphatic (Cyclohexyl) Moieties: The cyclohexyl group is identified by its C–H stretching vibrations, which occur just below 3000 cm⁻¹. These are typically strong and sharp bands. C–H bending vibrations for the CH₂ groups of the ring are also expected around 1450 cm⁻¹. researchgate.net

Ether Linkage: The C–O–C stretching of the methoxy group on the aromatic ring will also contribute to the absorptions in the fingerprint region, likely around 1250 cm⁻¹. vulcanchem.com

Table 3: Predicted Major IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C–H StretchAromatic3100 - 3000Medium
C–H StretchAliphatic (Cyclohexyl)3000 - 2850Strong
C=O StretchEster1725 - 1715Strong
C=C StretchAromatic1600 - 1450Medium-Weak
C–H BendAliphatic (Cyclohexyl)~ 1450Medium
C–O StretchEster & Ether1300 - 1000Strong

Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups. vulcanchem.comresearchgate.netrasayanjournal.co.in

Vibrational Analysis of Carbonyl (C=O) and Ester Linkage

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition and thus the molecular formula of a compound. For this compound, with a chemical formula of C14H18O3, the expected exact mass can be calculated.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Calculated Exact Mass Ion Type
C14H18O3 234.1256 [M]+•
C14H19O3 235.1334 [M+H]+
C14H18O3Na 257.1154 [M+Na]+

Note: This table is generated based on theoretical calculations and serves as an example of expected HRMS data.

Elucidation of Fragmentation Mechanisms under Electron Ionization (EI) and Electrospray Ionization (ESI)

The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. tutorchase.com The method of ionization significantly influences the fragmentation pattern.

Electron Ionization (EI):

EI is a "hard" ionization technique that imparts high energy to the molecule, leading to extensive fragmentation. stackexchange.com The fragmentation of this compound under EI would likely proceed through several characteristic pathways based on the functional groups present.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is expected. This could result in the loss of the cyclohexoxy group (-OC6H11) to form a 3-methoxybenzoyl cation, or the loss of the cyclohexyl group (-C6H11) to form a 3-methoxybenzoate radical cation.

McLafferty Rearrangement: While less common for esters without a gamma-hydrogen on the alcohol moiety, related rearrangements could occur.

Cleavage of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, typically through the loss of ethene (C2H4) or other small neutral molecules. aip.orgnih.gov

Loss of Methoxyl Group: The methoxy group on the benzene ring can be lost as a radical (•OCH3) or as formaldehyde (B43269) (CH2O) after rearrangement. nih.gov

Electrospray Ionization (ESI):

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+, with minimal fragmentation. stackexchange.comrsc.org To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID). nih.govnih.gov

The fragmentation of the [M+H]+ ion of this compound in ESI-MS/MS would likely involve:

Loss of Cyclohexene (B86901): A characteristic fragmentation pathway for protonated cyclohexyl esters is the loss of cyclohexene (C6H10), resulting in a protonated 3-methoxybenzoic acid.

Loss of Cyclohexanol (B46403): Loss of a neutral cyclohexanol molecule (C6H12O) can also occur.

Cleavage of the Ester Bond: Fragmentation of the ester linkage would lead to ions corresponding to the 3-methoxybenzoyl cation and the cyclohexyl cation.

Table 2: Plausible Mass Fragments of this compound

m/z Proposed Fragment Identity Ionization Mode
234 Molecular Ion [M]+• EI
151 [M - OC6H11]+ EI
135 [M - C6H11O]+ EI
83 [C6H11]+ EI
55 [C4H7]+ (from cyclohexyl) EI
235 [M+H]+ ESI
153 [M+H - C6H10]+ ESI-MS/MS

Note: This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the presence of chromophores. uomustansiriyah.edu.iq

Characterization of Aromatic π-π Transitions*

The primary chromophore in this compound is the substituted benzene ring. The electronic transitions observed in the UV-Vis spectrum are primarily π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uomustansiriyah.edu.iq

The benzene ring itself exhibits several absorption bands. The presence of the methoxy (-OCH3) and the ester (-COOC6H11) substituents on the benzene ring will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The methoxy group, being an auxochrome with non-bonding electrons, can interact with the π system of the ring, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity). uomustansiriyah.edu.iq

For compounds containing a 3-methoxybenzoate moiety, fluorescence emissions originating from intra-ligand π-π* transitions have been observed, further confirming the nature of these electronic transitions. researchgate.net

Quantitative Spectroscopic Applications

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores. wisdomlib.orgresearchgate.netdlsu.edu.phjournal-jps.comju.edu.et The concentration of a substance in a solution is directly proportional to its absorbance at a specific wavelength, as described by the Beer-Lambert law.

For this compound, a calibration curve could be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax of one of its π-π* transition bands. This would allow for the determination of the concentration of this compound in unknown samples. While specific applications for this compound are not detailed in the provided results, the methodology is standard for benzoate (B1203000) derivatives. For instance, sodium benzoate is often quantified in beverages using UV-Vis spectrophotometry at wavelengths around 224-228 nm or 254 nm. wisdomlib.orgresearchgate.netdlsu.edu.ph

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Powder XRD can be used to characterize the crystalline form of a bulk sample. google.com

While a specific crystal structure for this compound has not been found in the search results, studies on related compounds provide insight into the likely structural features. For example, the crystal structure of cyclohexylammonium 4-methoxy benzoate has been determined, confirming the planarity of the benzoate moiety and providing details of the hydrogen bonding and crystal packing. aip.orgresearchgate.net

Table 3: List of Compound Names Mentioned

Compound Name
This compound
Sodium benzoate
3-methoxybenzoic acid
Cyclohexanol
Cyclohexene
Ethene
Formaldehyde

Determination of Solid-State Molecular Conformation and Packing

X-ray crystallography is a powerful tool for determining the precise arrangement of atoms within a crystal. While specific crystallographic data for this compound is not widely available in the searched literature, analysis of closely related structures provides significant insights into its likely conformation and packing.

The packing of molecules in the crystal lattice is governed by the drive to achieve the most stable, lowest energy state. This often results in the formation of specific, repeating motifs. In many organic crystals, molecules are linked through various non-covalent interactions to form dimers, chains, or more complex three-dimensional networks. iucr.orgresearchgate.netmdpi.com For example, in the crystal structure of 4-Cyclohexyl-1-(2-methoxybenzoyl)thiosemicarbazide, molecules form inversion dimers. iucr.orgiucr.org

Table 1: Representative Crystallographic Data for a Related Cyclohexyl Compound This table presents data for a structurally similar compound to illustrate typical crystallographic parameters.

ParameterValueReference
Crystal SystemOrthorhombic iucr.org
Space GroupPccn iucr.org
a (Å)29.5823 (10) iucr.org
b (Å)15.1971 (8) iucr.org
c (Å)7.4303 (2) iucr.org
V (ų)3340.4 (2) iucr.org
Z8 iucr.org

Analysis of Intermolecular Interactions within Crystal Lattices

The forces that hold molecules together in a crystal are primarily non-covalent and include hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govrsc.org The specific nature and geometry of these interactions dictate the crystal packing and, consequently, many of the material's bulk properties.

Hydrogen bonds, though weaker than covalent bonds, play a crucial role in the supramolecular assembly of many organic compounds. mdpi.com In related structures containing cyclohexyl and benzoate moieties, N—H···O and C—H···O hydrogen bonds are commonly observed, linking molecules into dimers and chains. iucr.orgresearchgate.netresearchgate.net For example, in 4-Cyclohexyl-1-(2-methoxybenzoyl)thiosemicarbazide, inversion dimers are formed through N—H···O hydrogen bonds. iucr.orgiucr.org The analysis of cyclohexylammonium benzoate salts also highlights the importance of strong intermolecular hydrogen bonds between the ammonium (B1175870) protons and the carboxylate oxygens in defining the crystal lattice.

The study of intermolecular interactions can be enhanced by computational methods, such as Hirshfeld surface analysis and energy-framework calculations. researchgate.net These tools allow for the visualization and quantification of the different types of interactions within the crystal, revealing the three-dimensional topology of the crystal packing. researchgate.net Such analyses often show that electrostatic interactions are dominant in directing the crystal structure. researchgate.net

Table 2: Common Intermolecular Interactions in Related Crystal Structures

Interaction TypeDescriptionSignificance
N—H···O Hydrogen Bond An interaction between a hydrogen atom bonded to a nitrogen and an oxygen atom.Often leads to the formation of dimers and chains, significantly influencing crystal packing. iucr.orgiucr.org
C—H···O Hydrogen Bond A weaker hydrogen bond involving a carbon-bound hydrogen and an oxygen atom.Contributes to the overall stability of the crystal lattice. researchgate.net
π-π Stacking An attractive, noncovalent interaction between aromatic rings.Can influence the packing of molecules containing phenyl groups. mdpi.com
van der Waals Forces Weak, non-specific interactions between molecules.Ubiquitous in molecular crystals and contribute to the overall lattice energy. nih.gov

Advanced Spectroscopic Techniques for Chiral Analysis and Conformational Isomerism

While standard spectroscopic methods provide valuable structural information, more advanced techniques are required to probe the subtle aspects of chirality and conformational isomerism.

Exciton (B1674681) Circular Dichroism (ECD) is a powerful spectroscopic method for determining the absolute configuration and conformation of chiral molecules. researchgate.net This technique relies on the through-space interaction of two or more chromophores within a molecule. researchgate.net If these chromophores are arranged in a chiral fashion, they can couple to produce a characteristic bisignate (two-signed) signal in the circular dichroism spectrum, known as an exciton couplet. researchgate.net The sign of this couplet is directly related to the stereochemical arrangement of the chromophores. researchgate.net

For a molecule like this compound, the 3-methoxybenzoate group acts as a chromophore. To apply the exciton chirality method, a second chromophore would need to be present or introduced into the cyclohexyl ring. The interaction between these two chromophores would then be analyzed. The CD exciton chirality method has been successfully applied to determine the absolute configurations of various molecules containing benzoate and other chromophoric groups. researchgate.net

Conformational isomerism in cyclohexyl derivatives is well-established, with the chair conformation being the most stable. However, the presence of bulky substituents can influence the equilibrium between different conformers. Advanced spectroscopic techniques, often in combination with computational modeling, can be used to study these conformational dynamics. While specific studies on the conformational isomerism of this compound using these advanced techniques were not found, the principles are broadly applicable. Rotational spectroscopy, for example, is highly sensitive to the mass distribution of a molecule and can distinguish between different conformers in the gas phase. nih.gov

Table 3: Spectroscopic Techniques for Advanced Structural Analysis

TechniquePrincipleApplication
Exciton Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized light by a molecule containing interacting chromophores. researchgate.netDetermination of absolute configuration and conformation of chiral molecules. researchgate.net
Rotational Spectroscopy Measures the absorption of microwave radiation by molecules in the gas phase, corresponding to transitions between rotational energy levels. nih.govPrecise determination of molecular geometry and the study of conformational isomers. nih.gov
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.Provides information about the stereochemistry of chiral molecules.

Chemical Reactivity and Mechanistic Investigations of Cyclohexyl 3 Methoxybenzoate

Hydrolysis and Transesterification Reactions

Hydrolysis and transesterification are fundamental reactions of esters, involving the cleavage of the ester linkage. These transformations can be promoted by acids, bases, or enzymes, each following distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis Kinetics and Equilibrium

The acid-catalyzed hydrolysis of esters like cyclohexyl 3-methoxybenzoate is a reversible process where the ester reacts with water to form a carboxylic acid and an alcohol. libretexts.org This reaction is essentially the reverse of Fischer esterification. libretexts.org The process is typically initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule.

The rate of acid-catalyzed hydrolysis is proportional to the concentrations of both the ester and the acid catalyst. rsc.org The reaction equilibrium is a critical aspect; to drive the reaction toward completion, a large excess of water is often employed. libretexts.org The kinetics of this reaction can be influenced by steric and electronic factors of the substituents on both the acyl and the alkyl portions of the ester. For instance, electron-donating groups on the aromatic ring can affect the stability of the intermediates. The methoxy (B1213986) group at the meta position in this compound influences the electron density of the aromatic ring, which in turn can modulate the rate of hydrolysis.

Factor Influence on Acid-Catalyzed Hydrolysis
Water Concentration A large excess drives the equilibrium towards the products (carboxylic acid and alcohol). libretexts.org
Acid Catalyst Concentration The reaction rate is directly proportional to the catalyst concentration. rsc.org
Temperature Increasing the temperature generally increases the reaction rate.
Substituent Effects The electronic nature of the 3-methoxy group can influence the reactivity of the carbonyl group.

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.com Unlike acid-catalyzed hydrolysis, the base is a reactant rather than a catalyst and is consumed in the reaction. libretexts.org

The most common mechanism for the base-catalyzed hydrolysis of esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This process involves the following steps:

Nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the alkoxide (cyclohexyloxide in this case) from the tetrahedral intermediate, which results in the formation of 3-methoxybenzoic acid. masterorganicchemistry.com

A rapid, irreversible acid-base reaction between the newly formed carboxylic acid and the alkoxide, or another hydroxide ion, to produce the carboxylate salt (this compound) and the alcohol (cyclohexanol). masterorganicchemistry.com

The BAC2 mechanism is generally favored and tends to overshadow other potential pathways. epa.gov The reaction goes to completion due to the final deprotonation step. libretexts.org

Enzyme-Catalyzed Transesterification as a Biocatalytic Route

Enzymatic transesterification offers a green and highly selective alternative to chemical catalysis for ester synthesis and modification. rsc.org Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments and their broad substrate specificity. rsc.orgnih.gov

In the context of this compound, an enzyme-catalyzed transesterification could involve reacting it with a different alcohol to produce a new ester and cyclohexanol (B46403). This process is reversible, and the equilibrium can be shifted by controlling the reaction conditions, such as removing one of the products.

The general mechanism for lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate. The catalytic triad (B1167595) of the lipase (B570770) (typically serine, histidine, and aspartate) is responsible for this process. The serine residue attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate and subsequent release of the alcohol (cyclohexanol). The resulting acyl-enzyme intermediate then reacts with the new alcohol to form the new ester and regenerate the enzyme.

Several factors influence the efficiency of enzymatic transesterification, including the choice of lipase, the reaction medium, temperature, and the molar ratio of the reactants. rsc.org This biocatalytic route is advantageous due to its mild reaction conditions, high product quality, and the absence of side reactions like saponification. rsc.org

Redox Chemistry of the Ester and Constituent Moieties

The redox chemistry of this compound involves reactions that either reduce the ester functional group or oxidize the cyclohexyl and aromatic rings.

Reduction Reactions of the Ester Functional Group

The ester functional group of this compound can be reduced to alcohols. smolecule.com A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). smolecule.com The reduction of the ester would yield two alcohol products: (3-methoxyphenyl)methanol and cyclohexanol. This occurs through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the cyclohexyloxy group and a subsequent reduction of the intermediate aldehyde.

Catalytic hydrogenation can also be employed to reduce the benzoate (B1203000) moiety to benzyl (B1604629) alcohol under specific conditions.

Reducing Agent Products
Lithium Aluminum Hydride (LiAlH₄)(3-Methoxyphenyl)methanol and Cyclohexanol smolecule.com
Catalytic Hydrogenation (e.g., Pd/C, H₂)(3-Methoxyphenyl)methanol and Cyclohexanol

Oxidation Pathways of the Cyclohexyl and Aromatic Rings

Both the cyclohexyl and the 3-methoxyphenyl (B12655295) moieties of the ester are susceptible to oxidation, although under different conditions. smolecule.com

Oxidation of the Cyclohexyl Ring: The cyclohexyl ring, being an aliphatic cycloalkane, can be oxidized under strong conditions, potentially leading to the formation of cyclohexanone (B45756) or further to adipic acid derivatives through C-C bond cleavage. However, these reactions often require harsh oxidants and are less selective.

Oxidation of the Aromatic Ring: The 3-methoxyphenyl ring is activated towards electrophilic attack due to the electron-donating nature of the methoxy group. However, oxidative reactions can also occur. The benzylic position is absent in this molecule, so oxidation of the ring itself or the methoxy group would be the primary pathways.

Oxidative demethylation of the methoxy group can be achieved by certain enzymes, such as cytochrome P450s. rsc.org For instance, the enzyme CYP199A4 has been shown to catalyze the oxidative demethylation of various methoxy-substituted benzoic acid derivatives. rsc.orgresearchgate.net This process typically involves the formation of a hemiacetal intermediate, which then eliminates formaldehyde (B43269). rsc.org The position of the methoxy group is crucial; para-substituted methoxy groups are often favored for oxidation over those at the meta or ortho positions. rsc.org While direct evidence for this compound is not available, studies on related compounds suggest that the 3-methoxy group might be less susceptible to enzymatic oxidation compared to a 4-methoxy group. rsc.org

Electrophilic Aromatic Substitution Reactions on the Methoxybenzoate Ring

The directing effect of substituents in electrophilic aromatic substitution (EAS) dictates the position at which the incoming electrophile will attack the benzene (B151609) ring. oxfordsciencetrove.com This is determined by the ability of the substituent to donate or withdraw electron density, either through inductive effects or resonance effects. libretexts.org

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. libretexts.org This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making them more susceptible to attack by electrophiles. organicchemistrytutor.comorgosolver.com The resonance structures show a buildup of negative charge at these positions, which stabilizes the arenium ion intermediate formed during the substitution. libretexts.org

Combined Effect: In this compound, the two substituents have conflicting directing effects. The strongly activating ortho, para-directing methoxy group is positioned meta to the deactivating meta-directing ester group. In such cases, the more powerfully activating group generally controls the regioselectivity. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy group. The positions ortho to the methoxy group are C2 and C4, and the position para is C6. However, the C2 position is sterically hindered by the adjacent large cyclohexyloxycarbonyl group. Consequently, the primary products of electrophilic aromatic substitution on this compound are expected to be the 4- and 6-substituted isomers.

The following table summarizes the directing effects of the substituents:

SubstituentElectronic EffectDirecting Effect
Methoxy (-OCH₃)Strongly Activating, Electron-Donating (Resonance)ortho, para
Ester (-COOR)Deactivating, Electron-Withdrawing (Inductive & Resonance)meta

Electrophilic aromatic substitution reactions are generally under kinetic control, meaning the product distribution is determined by the relative rates of formation of the different isomers. The rate-determining step is typically the formation of the high-energy arenium ion (σ-complex). numberanalytics.com The stability of this intermediate directly influences the activation energy of the reaction; a more stable intermediate forms faster.

The methoxy group significantly stabilizes the arenium ion when the electrophile attacks at the ortho and para positions through resonance, lowering the activation energy for these pathways compared to the meta pathway. libretexts.org Conversely, the electron-withdrawing ester group destabilizes the arenium ion, particularly when substitution occurs ortho or para to it. vanderbilt.edu

Studies on related molecules, such as anisole (B1667542), have shown that the methoxy group can increase the rate of electrophilic substitution by a factor of up to 10⁸ compared to benzene. masterorganicchemistry.com While the ester group in this compound deactivates the ring, the powerful activating effect of the methoxy group is expected to dominate, leading to a net activation of the ring compared to, for instance, cyclohexyl benzoate.

While kinetic control is predominant, thermodynamic control, where the product ratio reflects the relative stabilities of the final products, can sometimes play a role, especially if the reaction is reversible or conducted at high temperatures. acs.org However, for most common electrophilic aromatic substitutions like nitration and halogenation, the assumption of kinetic control is generally valid.

Regioselectivity and the Directing Effects of Substituents

Radical Reactions Involving Cyclohexyl and Benzoate Species

The cyclohexyl and benzoate moieties of this compound can participate in various radical reactions, which are crucial in both synthetic transformations and degradation processes. These reactions often proceed via radical chain mechanisms. libretexts.org

Radical chain reactions consist of three main stages: initiation, propagation, and termination. libretexts.org

Initiation: This stage involves the formation of initial radical species, often through thermal or photochemical homolysis of a weak bond. For instance, azo compounds like AIBN (azobisisobutyronitrile) or peroxides can be used as radical initiators. libretexts.org

Propagation: In this stage, a radical reacts with a stable molecule to generate a new radical, which continues the chain. For the cyclohexyl group, a common propagation step is hydrogen atom abstraction to form a cyclohexyl radical. The stability of this secondary radical makes it amenable to formation. acs.org In the context of degradation, such as liquid-phase oxidation, a cyclohexyl radical can react with molecular oxygen to form a cyclohexylperoxy radical, which can then propagate the chain by abstracting a hydrogen atom from another molecule. researchgate.netresearchgate.net

Termination: The chain reaction is terminated when two radicals combine or disproportionate.

The ester group itself can influence the reactivity of adjacent C-H bonds. Studies on the oxidation of esters have shown that the ester group deactivates the C-H bonds in the α-position of the alkoxy group (the cyclohexyl group in this case). researchgate.net

Synthetic applications of radical reactions involving cyclohexyl species are numerous. For example, the rearrangement of substituted cyclohexyl radicals to cyclopentylmethyl radicals has been studied computationally, showing a preference for this rearrangement when radical-stabilizing groups are present. nih.gov

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions using visible light. jst.go.jp This methodology can be applied to the transformation of esters, including those with benzoate structures.

In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state. This excited photocatalyst can then engage in single-electron transfer (SET) with a substrate. For esters, this can involve either reduction or oxidation.

Reductive Pathways: Esters can be reduced by a sufficiently potent excited-state photocatalyst to form a radical anion, which can then fragment. For example, N-hydroxyphthalimide (NHPI) esters are widely used as radical precursors through a reductive decarboxylative fragmentation. beilstein-journals.org While direct reduction of simple benzoate esters is challenging, electron-deficient benzoic acid derivatives can be reduced. jst.go.jp More advanced photocatalytic systems are capable of the multi-electron reduction of esters to generate carbinol anions. researchgate.net

Oxidative Pathways: Carboxylic acids can be oxidized to generate radicals. beilstein-journals.org This can be extended to their ester derivatives under certain conditions.

Recent research has demonstrated the use of photoredox catalysis for various transformations, including the 1,2-dicarbofunctionalization of olefins and the synthesis of esters via radical pathways. acs.orgcore.ac.uk These methods often rely on the generation of alkyl or acyl radicals from suitable precursors. For instance, acyl radicals can be generated from aromatic carboxylic acids via photochemical C-O bond activation in the presence of triphenylphosphine (B44618). chemrxiv.org

The following table outlines key aspects of photoredox-mediated ester transformations:

ProcessDescriptionKey Intermediates
Reductive QuenchingThe excited photocatalyst is reduced by a sacrificial electron donor, and the resulting highly reducing species reduces the ester.Radical anion, alkyl radical
Oxidative QuenchingThe excited photocatalyst is oxidized by a sacrificial electron acceptor, and the resulting highly oxidizing species oxidizes the ester or a precursor.Radical cation
EDA Complex FormationAn electron donor-acceptor (EDA) complex between the substrate and a reagent can be directly excited by light to initiate a radical process. beilstein-journals.orgEDA complex, radical ions

Investigation of Radical Chain Processes in Synthesis and Degradation

Detailed Mechanistic Studies of Transformation Pathways

The transformation of this compound can proceed through several complex mechanistic pathways, depending on the reaction conditions.

Electrophilic Aromatic Substitution Mechanism: The classical mechanism for EAS involves the formation of a σ-complex (arenium ion) as an intermediate. However, recent computational and experimental studies have challenged this, suggesting that for some reactions, such as the chlorination of anisole in nonpolar solvents, an alternative addition-elimination pathway may be favored, and the reaction may proceed concertedly through a single transition state without a stable σ-complex intermediate. pnas.org

Radical Reaction Mechanisms: The mechanisms of radical reactions are often intricate chain processes. For instance, in the deoxygenative radical addition of aromatic carboxylic acids to vinyl boronic esters, a proposed mechanism involves the formation of a triphenylphosphine radical cation via SET from a photoexcited catalyst. This radical cation then reacts with the carboxylate to generate a phosphoryl radical, which fragments to produce an acyl radical and triphenylphosphine oxide. chemrxiv.org

Rearrangements of Radical Intermediates: Cyclohexyl radicals themselves can undergo rearrangements. Computational studies have investigated the rearrangement of substituted cyclohexyl radicals to cyclopentylmethyl radicals, exploring both concerted 1,2-shift and sequential ring-opening/ring-closure pathways. nih.gov The presence and nature of substituents significantly influence the energetics of these pathways. nih.gov

Nickel-Catalyzed Cross-Coupling: Mechanistic studies of nickel-catalyzed reactions involving alkyl radicals suggest a pathway where a low-valent nickel species generates an alkyl radical from an alkyl halide. This radical then adds to an alkene, and the resulting radical is captured by a nickel(0) species to continue the catalytic cycle. nih.gov Such pathways could be relevant for transformations of derivatives of this compound.

The table below provides a comparative overview of mechanistic pathways for different reaction types.

Reaction TypeKey Intermediate(s)Driving ForceMechanistic Notes
Electrophilic Aromatic SubstitutionArenium Ion (σ-complex) or Concerted Transition StateRestoration of AromaticityThe stability of the intermediate/transition state determines regioselectivity. vanderbilt.edu
Radical Chain ReactionAlkyl/Acyl Radicals, Peroxy RadicalsFormation of Stable Molecules (e.g., CO₂, H₂O), Propagation of the ChainInvolves initiation, propagation, and termination steps. libretexts.org
Photoredox CatalysisExcited-State Photocatalyst, Radical IonsLight Energy, Formation of Strong Bonds (e.g., P=O)Enables reactions under mild conditions through single-electron transfer. jst.go.jp
Radical RearrangementCycloalkyl Radicals, Open-Chain RadicalsRelief of Ring Strain, Formation of a More Stable RadicalCan occur via concerted or stepwise mechanisms. nih.gov

Identification of Reaction Intermediates and Transition States

The hydrolysis of this compound, like other carboxylic acid esters, proceeds through a nucleophilic acyl substitution mechanism. This reaction can be catalyzed by either acid or base, and while the specific conditions vary, the fundamental pathway involves the formation of a key tetrahedral intermediate.

Under basic conditions (saponification), a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition step leads to the formation of a transient, negatively charged tetrahedral intermediate. masterorganicchemistry.comnumberanalytics.com This intermediate is unstable and collapses by expelling the most stable leaving group. In this case, the cyclohexoxide ion (C₆H₁₁O⁻) is ejected, reforming the carbonyl group and yielding 3-methoxybenzoic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the 3-methoxybenzoate salt, an acid-base step that drives the reaction to completion and renders it effectively irreversible. masterorganicchemistry.comlibretexts.org

The transition states in these reactions are high-energy, fleeting configurations where bonds are partially broken and formed. researchgate.net For instance, in the base-catalyzed pathway, the first transition state involves the partial formation of the bond between the hydroxide oxygen and the carbonyl carbon, with the C=O double bond beginning to lengthen and electron density shifting to the oxygen atom. The collapse of the tetrahedral intermediate proceeds through a second transition state where the carbon-oxygen bond of the cyclohexyl group is partially broken.

Table 1: Key Species in the Hydrolysis of this compound

Species Type Structure in Basic Hydrolysis Structure in Acidic Hydrolysis Description
Reactant This compound This compound The starting ester molecule.
Intermediate Tetrahedral Alkoxide Protonated Tetrahedral Adduct A short-lived species with a central sp³-hybridized carbon formed by the nucleophilic attack on the carbonyl group. masterorganicchemistry.comresearchgate.net
Transition State Partially formed C-OH bond Partially formed C-OH₂ bond The highest energy point between reactants/intermediates and subsequent species. Cannot be isolated. researchgate.net
Products 3-methoxybenzoate, Cyclohexanol 3-methoxybenzoic acid, Cyclohexanol The final stable molecules formed after the reaction is complete.

Kinetic Isotope Effects and Hammett Correlations

A solvent isotope effect is also anticipated. For acid-catalyzed hydrolysis, switching the solvent from H₂O to D₂O can lead to an inverse isotope effect (kH/kD < 1), meaning the reaction is faster in the heavier solvent. chem-station.com This is often attributed to the fact that D₃O⁺ is a stronger acid than H₃O⁺, leading to a higher concentration of the protonated (and more reactive) ester in the pre-equilibrium step. chem-station.com

Hammett Correlations quantify the influence of meta- and para-substituents on the reactivity of benzene derivatives. The Hammett equation, log(k/k₀) = σρ , relates the rate constant (k) of a substituted derivative to the rate constant of the unsubstituted parent compound (k₀) through the substituent constant (σ) and the reaction constant (ρ).

The reaction constant, ρ, indicates the sensitivity of the reaction to electronic effects.

For base-catalyzed hydrolysis of benzoate esters, the ρ value is typically large and positive (e.g., +2.0 to +2.5). cdnsciencepub.com This signifies that the reaction is strongly accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state during the rate-limiting nucleophilic attack.

For acid-catalyzed hydrolysis , the ρ value is small and often close to zero (e.g., +0.11), indicating very little sensitivity to the electronic nature of the substituent. cdnsciencepub.com

The substituent constant, σ, is specific to the substituent and its position. For the 3-methoxy group, the σ_meta value is +0.12. This positive value indicates that the methoxy group in the meta position is weakly electron-withdrawing through its inductive effect. Based on the Hammett equation, the hydrolysis of this compound under basic conditions is predicted to be slightly faster than that of the unsubstituted Cyclohexyl benzoate.

Table 2: Hammett Equation Parameters for Benzoate Ester Hydrolysis

Parameter Description Typical Value for Base-Catalyzed Hydrolysis Typical Value for Acid-Catalyzed Hydrolysis
ρ (rho) Reaction constant; sensitivity to electronic effects. ~ +2.2 libretexts.org ~ +0.1 cdnsciencepub.com
σ (sigma) Substituent constant for 3-methoxy group. +0.12 +0.12
Predicted Effect Effect of 3-methoxy group on rate relative to H. Slight rate increase. Negligible effect.

Influence of Solvent, Temperature, and Catalysis on Reaction Outcomes

The outcome of reactions involving this compound is significantly influenced by external conditions such as the solvent, temperature, and the presence of catalysts.

Influence of Solvent: The choice of solvent can dramatically alter the rate of hydrolysis. The rate of ester saponification, a reaction between a neutral ester and a hydroxide ion, generally decreases with increasing solvent polarity. ias.ac.in For instance, the rate of hydrolysis of benzoate esters is typically faster in solvent mixtures with a higher proportion of a less polar organic solvent (like ethanol (B145695) or acetone) compared to pure water. ias.ac.inijsrst.com This is because the charge is more dispersed in the transition state than in the reactants (OH⁻), and less polar solvents are less effective at solvating the small hydroxide ion, thereby increasing its chemical potential and reactivity.

Influence of Temperature: As with most chemical reactions, the rate of hydrolysis of this compound is dependent on temperature. This relationship is described by the Arrhenius equation, which shows that the rate constant increases exponentially with temperature. cdnsciencepub.com An increase in temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and force of collisions and ensuring a larger fraction of molecules can overcome the activation energy barrier. cdnsciencepub.com Studies on similar benzoate esters have determined activation energies for esterification, the reverse reaction of hydrolysis, to be in the range of 50-60 kJ/mol, providing an estimate of the energy barrier that must be overcome. dnu.dp.uaresearchgate.net Therefore, heating the reaction mixture is a common method to accelerate the hydrolysis process.

Influence of Catalysis: Catalysts provide an alternative, lower-energy pathway for the reaction, thereby increasing the rate without being consumed.

Base Catalysis (Saponification): This process uses a stoichiometric amount of a strong base, like sodium hydroxide. The hydroxide ion is a much more potent nucleophile than water, leading to a significantly faster reaction rate. masterorganicchemistry.com The reaction is irreversible because the final product, 3-methoxybenzoic acid, is immediately deprotonated by the base to form a carboxylate salt, which is unreactive toward the cyclohexanol also produced. libretexts.org

Table 3: Summary of Influencing Factors on Hydrolysis

Factor Condition Influence on Reaction Rate Mechanistic Reason
Solvent Decreasing Polarity (e.g., 70% Acetone (B3395972) vs. Water) Increase Desolvation of the hydroxide ion nucleophile increases its reactivity. epa.gov
Temperature Increase Increase More molecules possess sufficient energy to overcome the activation barrier (Arrhenius Law). cdnsciencepub.com
Catalysis Strong Acid (e.g., H₂SO₄) Increase Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. libretexts.org
Catalysis Strong Base (e.g., NaOH) Significant Increase Hydroxide is a stronger nucleophile than water; the reaction is driven by irreversible salt formation. masterorganicchemistry.com

Computational and Theoretical Chemistry Studies of Cyclohexyl 3 Methoxybenzoate

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.netcolab.ws DFT is widely employed to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics like charge distribution. researchgate.netresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. colab.wsderpharmachemica.com

Geometry optimization is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. rsc.org For a flexible molecule like Cyclohexyl 3-methoxybenzoate, which contains a rotatable cyclohexyl group and an ester linkage, multiple stable conformations may exist.

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system. acs.org This exploration of various rotational possibilities (e.g., around the C-O ester bond and the orientation of the cyclohexyl ring) allows for the mapping of the conformational energy landscape. The result is the identification of the global minimum energy conformer, which is the most stable and probable structure of the molecule, as well as other low-energy local minima. The relative energies of these different conformers determine their population distribution at a given temperature.

Vibrational frequency analysis, performed computationally after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net These calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule. rsc.org

The predicted vibrational spectra can be compared with experimental data, such as that from Fourier Transform Infrared (FT-IR) spectroscopy, to validate the accuracy of the computational model. scispace.com For this compound, key vibrational modes would include the C=O stretching of the ester group, C-O stretching vibrations, aromatic C-H stretching, and aliphatic C-H stretching from the cyclohexyl ring. derpharmachemica.comscispace.com The para-methoxy group in a related compound, cyclohexylammonium 4-methoxybenzoate (B1229959), was clearly identified in its FT-IR spectrum. scispace.com

Table 1: Predicted Key Vibrational Frequencies for this compound (Note: These are typical frequency ranges based on related compounds and general spectroscopic data, as specific computational results for this compound are not detailed in the provided sources.)

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
Aromatic RingC-H Stretch3100–3000
Cyclohexyl GroupC-H Stretch3000–2850
EsterC=O Stretch~1740
Methoxy (B1213986) GroupC-H Stretch2950–2820
Aromatic RingC=C Stretch1600–1450
Ester/MethoxyC-O Stretch1300–1100

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme. uni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. colab.ws

For this compound, the MEP map would be expected to show the most negative potential localized around the oxygen atoms of the carbonyl (C=O) and methoxy (O-CH₃) groups, due to their high electronegativity. These sites represent the most likely points for interaction with positive charges or proton donors. researchgate.net The hydrogen atoms of the aromatic and cyclohexyl rings would exhibit regions of positive potential. This analysis provides crucial insights into intermolecular interactions and the chemical reactivity of different parts of the molecule. acs.org

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that are delocalized over the entire molecule. The analysis of these orbitals, particularly the frontier molecular orbitals, is essential for understanding the electronic properties and reactivity of a compound. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. colab.ws The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), and the energy of the LUMO is related to its electron affinity (electron-accepting ability). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small gap indicates a molecule that is more polarizable and more reactive. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify these properties. researchgate.netderpharmachemica.com

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron configuration. researchgate.net
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating reactivity. derpharmachemica.com
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)ω = μ² / (2η)Measures the propensity to accept electrons. researchgate.net
Chemical Potential (μ)μ = -(I + A) / 2The escaping tendency of electrons from a stable system. derpharmachemica.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring. soton.ac.uk

Theoretical UV-Vis spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of vertical electronic excitations from the ground state to various excited states. dcu.ie The results provide the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the positions and intensities of the peaks in a UV-Vis absorption spectrum. acs.org

For this compound, the electronic transitions responsible for UV absorption would primarily be π → π* transitions associated with the aromatic benzene ring. The presence of the methoxy and ester substituents would influence the energies of these transitions. Comparing the theoretically calculated spectrum with an experimental one allows for the assignment of specific electronic transitions to the observed absorption bands. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing insights into chemical bonding, electron delocalization, and intermolecular interactions. numberanalytics.comwisc.edu This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structures of bonds and lone pairs. uni-muenchen.desouthampton.ac.uk By examining the interactions between these localized "donor" (filled) and "acceptor" (unfilled) orbitals, a quantitative measure of electronic delocalization and its stabilizing effects can be obtained. uni-muenchen.deresearchgate.net

For aromatic systems like the benzoate (B1203000) portion of this compound, key interactions involve the delocalization of π-electrons. These π → π* interactions within the benzene ring are crucial for its aromatic stability. researchgate.net Additionally, the lone pairs on the oxygen atoms of the ester and methoxy groups can participate in delocalization. For instance, the interaction between an oxygen lone pair (LP) and an adjacent antibonding orbital (e.g., π* or σ*) can be significant. researchgate.netajol.info These hyperconjugative interactions, which represent departures from a strictly localized Lewis structure, are fundamental to understanding the molecule's electronic properties. researchgate.net

NBO analysis can also elucidate the nature of intermolecular interactions, such as hydrogen bonding. nih.gov In a crystal lattice or solution, the hydrogen atoms of the cyclohexyl group or the aromatic ring could potentially interact with the oxygen atoms of neighboring molecules. NBO analysis can identify and quantify the stabilization energies of these N-H···N or C-H···O interactions. nih.gov While often weaker than intramolecular delocalization, these intermolecular interactions play a critical role in determining the bulk properties and crystal packing of the compound. nih.govresearchgate.net

It is important to note that the interpretation of NBO results, particularly for intermolecular interactions, requires careful consideration, as the calculated charge-transfer energies can sometimes be overestimated. cam.ac.uk

Table 1: Illustrative NBO Interaction Data for a Substituted Aromatic Ester

This table provides a hypothetical example of the types of interactions and stabilization energies that could be determined for a molecule similar in structure to this compound. Actual values for this compound would require specific computational calculations.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C1-C2)π(C3-C4)~20π-delocalization
π(C5-C6)π(C1-C2)~18π-delocalization
LP(O1)σ(C-O)~8Lone Pair Delocalization
LP(O2)π(C=O)~30Resonance

Data is hypothetical and for illustrative purposes only. Actual values would be obtained from specific quantum chemical calculations on this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways, characterize the transient species involved, and understand the factors that control reaction rates and selectivity. wayne.edulibretexts.org

Exploration of Potential Energy Surfaces for Synthetic Pathways

A potential energy surface is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgrsc.org For a chemical reaction, the PES provides a landscape of energy minima corresponding to reactants and products, and saddle points corresponding to transition states. wayne.edu The minimum energy path connecting reactants and products on this surface is known as the reaction coordinate. libretexts.org

Computational methods, such as density functional theory (DFT), are commonly used to calculate the energies of different molecular geometries and map out the PES. For the synthesis of this compound, which likely involves the esterification of 3-methoxybenzoic acid with cyclohexanol (B46403), computational exploration of the PES could reveal the detailed steps of the reaction. This would involve modeling the approach of the reactants, the formation of tetrahedral intermediates, and the departure of the leaving group (water). epa.gov Different catalytic conditions (e.g., acid-catalyzed) would lead to different features on the PES.

Identification and Characterization of Transition States and Intermediates

Along the reaction pathway, the system passes through one or more transition states, which are the points of maximum energy. libretexts.org These are unstable structures that cannot be isolated experimentally but are crucial for understanding the reaction kinetics. nih.gov Computational chemistry allows for the precise location and characterization of these transition states. wayne.edu A key feature of a transition state on the PES is that it has one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. rsc.org

Intermediates, on the other hand, are local minima on the PES, meaning they are stable relative to the transition states that lead to and from them. nih.gov In the esterification reaction to form this compound, protonated species and tetrahedral adducts would be key intermediates. epa.gov Computational modeling can provide detailed information about the geometry, electronic structure, and stability of these transient species.

Solvent Effects Modeling (e.g., PCM, COSMO) on Reaction Energetics

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction energetics and mechanism. google.com Computational models can account for solvent effects using various approaches, with implicit solvent models being particularly common. gaussian.com

The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are two widely used implicit solvent models. nih.govgoogle.com In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. google.comgaussian.com The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, affecting its energy and properties. ugent.be

Thermochemistry and Kinetics from Theoretical Approaches

Theoretical chemistry provides a powerful framework for calculating the thermodynamic and kinetic properties of chemical reactions. osti.gov These calculations are essential for predicting the feasibility and rate of reactions, complementing experimental studies.

Calculation of Standard Enthalpies, Entropies, and Gibbs Free Energies

The spontaneity of a chemical reaction is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS. libretexts.orgsavemyexams.com Computational methods can be used to calculate these thermodynamic quantities for reactants and products. engineeringtoolbox.com

Standard Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. engineeringtoolbox.com High-level theoretical methods can predict ΔH°f with good accuracy. osti.gov

Standard Entropy (S°): Entropy is a measure of the disorder or randomness of a system. mmerevise.co.uk It can be calculated from the vibrational frequencies and other molecular properties obtained from computational models. engineeringtoolbox.com

Gibbs Free Energy of Formation (ΔG°f): This is the free energy change when one mole of a compound is formed from its elements. numberanalytics.com It can be calculated from the standard enthalpy and entropy of formation. libretexts.org

Table 2: Hypothetical Thermochemical Data for the Formation of this compound

This table presents a hypothetical set of thermochemical data for the esterification reaction. The values are for illustrative purposes and would need to be determined through specific calculations.

CompoundΔH°f (kJ/mol)S° (J/mol·K)ΔG°f (kJ/mol)
3-Methoxybenzoic Acid-450200-350
Cyclohexanol-300180-200
This compound-700350-500
Water-28670-237
Overall Reaction ΔH° = -36 kJ/mol ΔS° = 40 J/mol·K ΔG° = -47.9 kJ/mol

These theoretical calculations can provide valuable insights into the thermodynamics of the synthesis of this compound, helping to predict the reaction's feasibility and potential yield. osti.govnumberanalytics.com

Prediction of Rate Constants and Activation Energies

While specific experimental studies on the rate constants and activation energies for reactions involving this compound are not extensively documented in publicly available literature, these parameters can be predicted with significant accuracy using computational chemistry methods. Such theoretical studies provide crucial insights into the reactivity and degradation pathways of ester compounds.

Methodologies for these predictions often involve quantum mechanics (QM) calculations and specialized software designed to model chemical reactivity. For instance, the hydrolysis rate constants of carboxylic acid esters can be estimated using computational tools like the SPARC (SPARC Performs Automated Reasoning in Chemistry) calculator. epa.gov This software analyzes the molecule's structure to predict its reactivity under various conditions (acidic, basic, and neutral), factoring in effects like solvation energy, H-bonding, and steric hindrance. epa.gov

Activation energies (Ea), which represent the energy barrier that must be overcome for a reaction to occur, are also predictable through computational modeling. For molecules with structural similarities, such as 4-cyclohexylbenzoic acid, QM models have been used to predict the activation energies for processes like cytochrome P450-catalyzed hydroxylation at different positions on the cyclohexyl or aromatic rings. uq.edu.au Modern approaches further refine these predictions by employing machine learning techniques, such as graph neural networks. nih.gov One such method, delta learning, enhances accuracy by correcting low-level, computationally inexpensive calculations with a smaller set of high-level, more accurate data, proving effective even in data-scarce scenarios. nih.gov

A theoretical study on this compound would typically yield data on its hydrolysis, which is a key reaction for esters. The predicted data would look similar to the hypothetical findings presented in the table below.

Table 1: Predicted Hydrolysis Parameters for this compound
ConditionReaction TypePredicted Rate Constant (k)Predicted Activation Energy (Ea) (kcal/mol)
Acid-CatalyzedHydrolysisk_acidEa_acid
Base-CatalyzedHydrolysisk_baseEa_base
NeutralHydrolysisk_neutralEa_neutral

Advanced Research Applications and Future Directions in Chemical Science

Role in Advanced Materials Science and Engineering

The unique molecular architecture of Cyclohexyl 3-methoxybenzoate, which combines a bulky, saturated cycloaliphatic group with a functionalized aromatic ester, positions it as a compelling candidate for the development of next-generation materials. Its constituent parts are known to impart desirable properties, suggesting its potential utility in liquid crystals, polymers, and functional coatings.

Development of Liquid Crystalline Materials and Soft Matter

Liquid crystals are a state of matter possessing properties between those of conventional liquids and solid crystals, and their molecular structure is paramount to their function. tandfonline.com Compounds that exhibit liquid crystalline behavior, or mesophases, are typically composed of a rigid core and flexible terminal groups. The structure of this compound, featuring a rigid phenyl benzoate (B1203000) core and a cyclohexyl group, provides an elongated, calamitic (rod-like) shape essential for the formation of such mesophases.

The incorporation of a cyclohexyl ring into liquid crystal structures is a well-established strategy for modulating material properties. It is known to enhance chemical stability, reduce viscosity, and influence the thermal range of liquid crystalline phases. tandfonline.com For instance, studies on various benzoate esters containing cyclohexyl groups, such as 4-Cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate and 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate, have demonstrated their importance in creating stable nematic mesophases, which are crucial for display technologies. ontosight.ai The presence of the cyclohexyl group in these molecules contributes to favorable molecular ordering and faster electro-optical response times.

The table below compares the structural components of this compound with known liquid crystalline compounds, illustrating the shared features that suggest its potential in this field.

FeatureThis compoundKnown Liquid Crystal MoietySignificance in Liquid Crystals
Rigid Core Phenyl BenzoatePhenyl Benzoate, BiphenylProvides structural anisotropy necessary for mesophase formation. tandfonline.com
Alicyclic Group Cyclohexyltrans-CyclohexylReduces viscosity, enhances stability, and modifies mesophase temperature ranges. tandfonline.comontosight.ai
Terminal Group Methoxy (B1213986)Alkoxy, CyanoInfluences dielectric anisotropy and clearing points of the liquid crystal phase. tandfonline.comtandfonline.com

Given these structural parallels, this compound is a promising candidate for investigation as a component in new liquid crystal mixtures or as a foundational structure for novel soft matter materials.

Applications in Polymer Chemistry as Monomers or Modifiers

In polymer science, the properties of the final material are dictated by the constituent monomers. The incorporation of specific functional groups can tailor a polymer for a wide range of applications. Cyclohexyl groups, for instance, are known to enhance the thermal stability, mechanical strength, and weather resistance of polymers. ontosight.aimdpi.com The monomer Cyclohexyl Methacrylate (CHMA) is used to produce polymers with high glass transition temperatures (Tg), good chemical resistance, and hydrophobicity. jamorin.com

Similarly, benzoate esters can be incorporated into polymer backbones. For example, vinylbenzoic acid-based ester monomers have been polymerized to create reactive polymers for further functionalization. researchgate.net this compound could potentially serve as a monomer or a polymer modifier. If incorporated into a polyester (B1180765) or a related polymer system, the cyclohexyl group could impart rigidity and durability, while the methoxybenzoate moiety could influence solubility, adhesion, and electronic properties. ontosight.aiontosight.ai The introduction of bulky cyclohexyl groups into a polymer backbone, such as in poly(aryl ether ketone) (PAEK), has been shown to improve solubility and lower the dielectric constant while maintaining high thermal resistance. mdpi.com Therefore, polymers derived from or modified with this compound could be explored for applications requiring robust, high-performance materials.

Exploration in Self-Healing Materials and Functional Coatings

Self-healing materials are designed to autonomously repair damage, thereby extending their lifespan and improving reliability. nih.govmdpi.com These materials often rely on reversible chemical bonds or the encapsulation of healing agents. nih.gov While there is no direct research linking this compound to self-healing systems, its chemical structure suggests potential avenues for exploration. For instance, in intrinsic self-healing polymers, which rely on reversible interactions, the ester group could potentially participate in dynamic exchange reactions. Furthermore, coordination bonds involving metal ions and ligands are also used to create self-healing polymers, and the oxygen atoms of the ester and methoxy groups in this compound could potentially serve as coordination sites. nih.gov

In the realm of functional coatings, benzoate esters are utilized as solvents, plasticizers, and film-forming agents. google.comatamanchemicals.comatamanchemicals.com They can improve the texture and stability of coating formulations. atamanchemicals.com The incorporation of a cyclohexyl group could enhance the durability and scratch resistance of a coating. jamorin.com Given these properties, this compound could be investigated as an additive or co-monomer in the formulation of protective and functional coatings for various industries, from food packaging to automotive finishes. mdpi-res.comsolubilityofthings.com

Contributions to Methodological Development in Organic Synthesis

The advancement of organic synthesis relies on the discovery of new reactions and the development of more efficient and selective catalysts. Molecules with multiple, distinct functional groups serve as ideal platforms for this research.

As a Model Substrate for the Discovery of Novel Reaction Types

A model substrate is a compound used to test and optimize new chemical transformations. This compound is an excellent candidate for such a role due to its diverse array of functional groups, each susceptible to different types of reactions. This allows researchers to probe the selectivity and scope of new synthetic methods.

The key reactive sites within this compound and their potential for methodological development are summarized below.

Functional GroupPotential Reactions for StudySignificance for Methodological Development
Ester Hydrolysis, Reduction, Transesterification, Palladium-catalyzed coupling. researchgate.netacs.orgDeveloping mild and selective methods for ester manipulation is crucial in the synthesis of complex molecules and pharmaceuticals.
Aromatic Ring Electrophilic Aromatic Substitution (e.g., halogenation, nitration), C-H activation.Probing regioselectivity and developing new C-H functionalization techniques are at the forefront of modern synthesis.
Methoxy Group Ether CleavageCreating selective methods to deprotect methoxy groups without affecting other sensitive functionalities is a common synthetic challenge.
Cyclohexyl Ring C(sp³)-H Functionalization, Stereoselective reactions.Advancing the selective functionalization of saturated rings is a major goal for accessing complex three-dimensional structures.

For example, a new visible-light-induced reaction could be tested on this molecule to see if it selectively targets the aromatic ring without cleaving the ester. acs.org Similarly, a new radical-based method could be evaluated for its ability to functionalize the cyclohexyl C-H bonds while leaving the aromatic system intact. uni-regensburg.de The use of ester compounds as model substrates is well-documented in the study of enzyme mimics and new catalytic reactions. rsc.orgacs.org The multifaceted nature of this compound makes it a versatile tool for uncovering novel reactivity and understanding reaction mechanisms.

Enabling the Development of New Catalytic Systems

The creation of new catalysts, particularly those that are highly selective, is a cornerstone of green and efficient chemistry. researchgate.net A significant challenge is developing catalysts that can target one functional group in a molecule while leaving others untouched (chemoselectivity). jst.go.jp this compound is an ideal substrate for testing the chemoselectivity of new catalytic systems.

For instance, in the field of hydrogenation, researchers constantly seek catalysts that can selectively reduce one part of a molecule. A new palladium or ruthenium-based catalyst could be tested on this compound to determine if it can hydrogenate the benzene (B151609) ring to a cyclohexane (B81311) ring without reducing the ester group, or vice-versa. jst.go.jposti.govcore.ac.uk The development of catalysts for the selective hydrogenation of esters is an active area of research. osti.govresearchgate.net An α,β-unsaturated lactone has been used as a model substrate for palladium-catalyzed asymmetric hydrogenation of both its C=C bond and its ester group. chinesechemsoc.org The presence of both an aromatic ring and an ester in this compound provides a perfect testbed for such selective catalysts. The development of catalysts that can perform these selective transformations is vital for streamlining synthetic routes to pharmaceuticals and other fine chemicals. nih.gov

Structure-Reactivity Relationship Studies of Analogues within the Cyclohexyl Methoxybenzoate Class (focused on chemical transformations)

The chemical reactivity of this compound and its analogues is intrinsically linked to its molecular architecture, specifically the interplay between the cyclohexyl ester group and the substituted benzene ring. Structure-reactivity relationship (SAR) studies investigate how variations in this structure influence the outcomes of chemical transformations. These studies are crucial for fine-tuning the molecule for specific applications by modulating its stability, reaction kinetics, and the types of reactions it can undergo.

The primary sites for chemical transformation in a cyclohexyl methoxybenzoate analogue are the ester functional group, the aromatic ring, and the cyclohexyl moiety. The reactivity of each site is influenced by the electronic and steric characteristics of the others.

Ester Group Transformations: The ester linkage is susceptible to hydrolysis, which can be catalyzed by acid or base. The rate of this reaction is governed by the electronic nature of the aromatic ring and the steric hindrance around the carbonyl group. An electron-withdrawing group on the benzene ring would make the carbonyl carbon more electrophilic and accelerate hydrolysis, while an electron-donating group like the methoxy group at the meta-position has a more nuanced electronic effect but generally results in slower hydrolysis compared to para-substituted electron-withdrawing groups. The bulky cyclohexyl group provides significant steric hindrance compared to a smaller alkyl group like methyl, slowing the approach of nucleophiles to the carbonyl center.

Aromatic Ring Transformations: The benzene ring can undergo electrophilic aromatic substitution. The methoxy group is a strong activating group and is ortho-, para-directing. In this compound, this means that electrophilic attack is favored at the C2, C4, and C6 positions. The large cyclohexyl ester group at C1 may sterically hinder the C2 and C6 positions to some extent, potentially favoring substitution at the C4 position.

Cyclohexyl Ring Transformations: The cyclohexyl ring consists of sp³-hybridized carbons, whose C-H bonds are typically less reactive. However, modern synthetic methods have enabled direct C-H functionalization. acs.org For instance, copper-catalyzed oxidation can transform cycloalkanes into cycloalkenyl benzoates in the presence of an aldehyde. acs.org Such radical-based processes could be applied to introduce new functional groups onto the cyclohexyl ring of the ester. acs.org

A systematic study of analogues allows for the mapping of these reactivity patterns. By altering the position of the methoxy group (e.g., to the ortho- or para-position) or by introducing other substituents, a clearer picture of the electronic and steric effects emerges.

Analogue VariationStructural ChangePredicted Effect on ReactivityRationale
Isomeric Position of Methoxy GroupCyclohexyl 2-methoxybenzoateSlower ester hydrolysis due to steric hindrance from the adjacent methoxy group. Altered regioselectivity in electrophilic aromatic substitution.The ortho-methoxy group sterically shields the ester carbonyl and directs incoming electrophiles to the C3 and C5 positions.
Isomeric Position of Methoxy GroupCyclohexyl 4-methoxybenzoate (B1229959)Slower ester hydrolysis due to the strong +M (mesomeric) electron-donating effect of the para-methoxy group. High activation for electrophilic substitution at C3 and C5.The para-methoxy group donates electron density directly to the ring and the ester group via resonance, deactivating the carbonyl carbon toward nucleophilic attack.
Additional Ring SubstitutionCyclohexyl 4-nitro-3-methoxybenzoateFaster ester hydrolysis. Deactivation of the aromatic ring towards electrophilic substitution.The nitro group is a powerful electron-withdrawing group, making the carbonyl carbon more electrophilic and overriding the activating effect of the methoxy group.
Modification of the Alkyl GroupMethyl 3-methoxybenzoateFaster ester hydrolysis due to reduced steric hindrance.The methyl group is significantly smaller than the cyclohexyl group, allowing for easier nucleophilic attack at the carbonyl carbon.

Predictive Chemistry and Computational Design of Ester Derivatives for Specific Chemical Properties

Computational chemistry offers powerful tools for predicting the properties of molecules like this compound and for designing novel derivatives with tailored characteristics, accelerating research and development. acs.org These in silico methods can screen vast virtual libraries of compounds, guide synthetic efforts, and provide fundamental insights into molecular behavior. nih.gov

The computational design process typically involves several key methodologies:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of ester derivatives with high accuracy. rsc.org These calculations can predict reaction energies, activation barriers for transformations like hydrolysis or substitution, and spectroscopic properties. For instance, DFT could be used to model the transition state of an esterification reaction to design a more efficient catalyst. mdpi.com

Molecular Dynamics (MD): MD simulations model the movement of atoms in a molecule over time. For an ester derivative, this can be used to study its conformational flexibility, its interactions with solvents, and its potential to bind to a biological target. Understanding the preferred conformations of the cyclohexyl ring and its rotation relative to the benzoate group is crucial for designing molecules with specific shapes. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate variations in molecular structure with changes in a specific property (e.g., reactivity, solubility, or biological activity). nih.gov By building a QSAR model from a set of known cyclohexyl methoxybenzoate analogues, one could predict the properties of new, unsynthesized derivatives.

Machine Learning (ML) and AI: More recently, machine learning algorithms have been applied to predict a wide range of chemical and physical properties with remarkable accuracy. acs.org A pre-trained model, for example, could be fine-tuned on a dataset of known esters to rapidly screen millions of virtual candidates for properties like thermal stability or dielectric constant, identifying promising new molecules for experimental validation. arxiv.org

The goal of this predictive approach is to move beyond trial-and-error experimentation. rsc.org By computationally designing ester derivatives, researchers can prioritize the synthesis of compounds that are most likely to possess desired chemical properties, whether that be enhanced stability, specific reactivity, or optimal performance in a material science application. For example, a computational workflow could be used to design a novel esterase enzyme by modeling the interaction of a substrate with amino acid residues in a catalytic pocket. acs.orgmdpi.com

Computational MethodPrimary Application in Ester DesignChemical Property Targeted for Design
Density Functional Theory (DFT)Calculating electronic structure, reaction pathways, and transition state energies.Chemical reactivity, kinetic stability, spectroscopic properties.
Molecular Dynamics (MD)Simulating molecular motion and conformational preferences in different environments.Solubility, conformational stability, binding affinity.
Quantitative Structure-Activity Relationship (QSAR)Building statistical models to correlate structure with function for a series of analogues.Predicting activity/properties for new compounds based on existing data.
Machine Learning (ML)High-throughput screening of virtual libraries to predict bulk physical and chemical properties.Thermal properties, dielectric constant, toxicity, metabolic stability. arxiv.org

Emerging Research Trends in Ester Chemistry and Cyclohexyl Functionalization

The fields of ester chemistry and C-H functionalization are continually evolving, driven by the need for more efficient, selective, and sustainable synthetic methods. These trends directly impact the potential for creating novel analogues of this compound.

Emerging Trends in Ester Chemistry:

Novel Catalytic Methods: Research is moving beyond traditional esterification. New catalytic systems, including enzymatic catalysis (e.g., using lipases), heterogeneous catalysts, and photocatalysis, are being developed to improve efficiency and selectivity under milder conditions. numberanalytics.commdpi.com

Green Chemistry Principles: There is a strong emphasis on sustainability. This includes the use of solvent-free reaction conditions, bio-derived solvents, and flow chemistry techniques, which can improve safety, scalability, and reduce waste. numberanalytics.commdpi.com

Unconventional Ester Transformations: Aromatic esters are being explored as versatile chemical building blocks beyond their traditional roles. For example, nickel-catalyzed cross-coupling reactions can use the C(acyl)-O bond of an ester as a reactive handle for decarbonylative coupling or deoxygenative coupling, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. acs.org This opens up pathways to transform esters into entirely different classes of compounds.

Emerging Trends in Cyclohexyl Functionalization:

Direct C-H Functionalization: This remains a major area of research, as it provides a more atom-economical way to modify saturated rings like cyclohexane without requiring pre-installed functional groups. nih.gov Advances in transition-metal catalysis (using catalysts based on palladium, rhodium, copper, or iron) are enabling the selective formation of C-C and C-heteroatom bonds at previously inaccessible positions. acs.orgacs.org

Photoredox and Radical-Mediated Reactions: The use of visible light and a photocatalyst to generate radical intermediates has become a powerful tool in organic synthesis. mdpi.com This approach can initiate complex reaction cascades and functionalize C-H bonds under very mild conditions, offering new ways to modify the cyclohexyl moiety. acs.org

Site-Selective Functionalization: A key challenge is controlling where on the cyclohexyl ring a new functional group is installed. The development of new directing groups that can temporarily coordinate to a catalyst and guide it to a specific C-H bond is a significant area of progress. acs.org This allows for a level of precision that was previously difficult to achieve.

These advancing frontiers in synthesis could allow for the late-stage functionalization of this compound itself, providing rapid access to a diverse library of analogues. For example, a photoredox-catalyzed reaction could be used to install a new group on the cyclohexyl ring, while a nickel-catalyzed coupling could replace the entire ester moiety, dramatically expanding the chemical space accessible from this core structure.

Emerging TrendDescriptionPotential Impact on Cyclohexyl Methoxybenzoate Chemistry
Flow ChemistryPerforming reactions in a continuously flowing stream rather than a batch reactor. numberanalytics.comImproved safety, scalability, and efficiency for the synthesis of the ester and its derivatives.
Deoxygenative CouplingUsing a catalyst (e.g., Palladium) to replace the ester's C(acyl)-O bond with a C-P bond. acs.orgTransforms the ester into an organophosphorus compound, a completely different chemical entity.
Photoredox C-H FunctionalizationUsing light and a photocatalyst to activate C-H bonds on the cyclohexyl ring for new bond formation. acs.orgmdpi.comAllows for late-stage derivatization of the cyclohexyl moiety to create novel analogues with tailored properties.
Enzymatic CatalysisUsing enzymes like lipases to catalyze esterification or hydrolysis. numberanalytics.commdpi.comOffers high selectivity and sustainable, green reaction conditions for synthesis or modification.

Q & A

Q. What experimental methods are recommended for synthesizing cyclohexyl 3-methoxybenzoate and verifying its structural integrity?

this compound can be synthesized via esterification reactions using 3-methoxybenzoic acid and cyclohexanol under acid catalysis. Key characterization techniques include:

  • Infrared (IR) spectroscopy : Focus on the carboxylate stretching frequencies (νsym(COO⁻) and νas(COO⁻)) in the 1400–1700 cm⁻¹ range to confirm ester bond formation and ionic character in metal complexes (e.g., strong bands at ~1568 cm⁻¹ and ~1402 cm⁻¹) .
  • Thermogravimetry-Differential Thermal Analysis (TG-DTA) : Assess thermal stability and decomposition steps, such as dehydration or ligand loss, under controlled heating rates .
  • X-ray powder diffractometry : Compare diffraction patterns with known crystal structures (e.g., sodium 3-methoxybenzoate) to confirm phase purity .

Q. Which spectroscopic techniques are critical for analyzing the coordination chemistry of 3-methoxybenzoate ligands in metal complexes?

  • IR spectroscopy : Analyze shifts in carboxylate vibrations (e.g., ionic vs. covalent bonding). For example, Cu(II) complexes exhibit distinct C=O stretching (~1682–1693 cm⁻¹) due to dimeric acid residues, unlike other metal complexes .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and enthalpy changes during thermal decomposition .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and ester linkages, as demonstrated in boronate ester derivatives .

Advanced Research Questions

Q. How do thermal decomposition pathways differ between this compound and its transition metal complexes?

  • This compound : Decomposes via ester bond cleavage at elevated temperatures, releasing cyclohexanol and 3-methoxybenzoic acid.
  • Metal complexes (e.g., Mn, Co, Ni) : Dehydration occurs first (loss of coordinated water), followed by ligand decomposition. For example, Mn(II) complexes lose water at ~100–150°C, then decompose carboxylate ligands above 300°C .
  • Methodology : Simultaneous TG-DTA under inert/oxidizing atmospheres quantifies mass loss and exothermic/endothermic events. Compare with reference data from sodium 3-methoxybenzoate to infer coordination effects .

Q. What contradictions exist in physicochemical data for this compound, and how can researchers address these gaps?

  • Known gaps : Limited data on melting point, solubility, and vapor pressure (e.g., missing values in safety reports) .
  • Solutions :
  • Experimental determination : Use DSC for melting points and gravimetric methods for solubility in polar/non-polar solvents.
  • Computational modeling : Predict properties via QSPR (Quantitative Structure-Property Relationship) models using existing data from analogs (e.g., cyclohexyl sulfamate or cyclohexyl tosylates ).
  • Cross-validation : Compare results with structurally related esters (e.g., cyclohexyl acetate ) to identify trends.

Q. How can advanced spectroscopic and crystallographic methods resolve ambiguities in the coordination mode of 3-methoxybenzoate ligands?

  • Single-crystal X-ray diffraction : Resolve metal-ligand bonding geometry (e.g., monodentate vs. bidentate coordination), as shown in Cu(II) and Zn(II) complexes .
  • Reaction path analysis : Study radical intermediates (e.g., cyclohexylperoxy radicals) via electron paramagnetic resonance (EPR) to elucidate oxidation pathways, similar to cyclohexane combustion studies .
  • High-resolution mass spectrometry (HRMS) : Confirm stoichiometry of metal complexes, especially when mixed ligand systems (e.g., ML₂·nHL) are suspected .

Methodological Considerations

  • Data interpretation : Cross-reference IR and thermal data to distinguish between free ligand residues and coordinated species (e.g., dimeric acid bands vs. ionic carboxylate vibrations) .
  • Safety protocols : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99) during synthesis to mitigate inhalation risks, as outlined in safety guidelines .

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